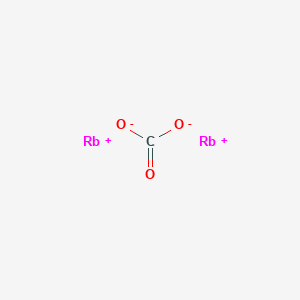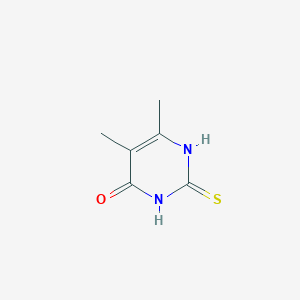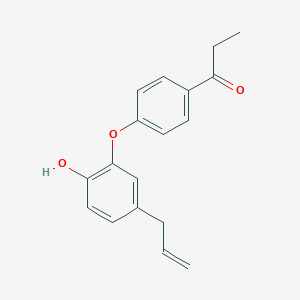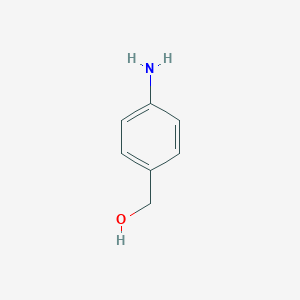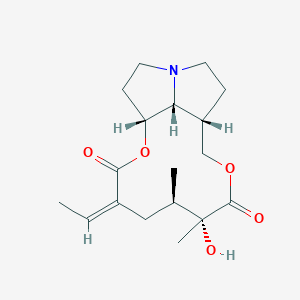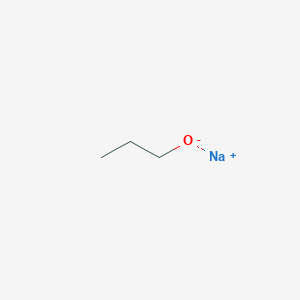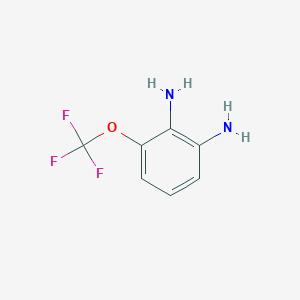
3-(Trifluoromethoxy)benzene-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Trifluoromethoxy)benzene-1,2-diamine is a fluorinated organic building block used in the preparation of agrochemical and pharmaceutical components .
Physical And Chemical Properties Analysis
3-(Trifluoromethoxy)benzene-1,2-diamine has a molecular weight of 192.14 . It is a liquid at room temperature and should be stored at 2-8°C .Scientific Research Applications
Synthesis and Chemical Reactions
- Synthesis of Trifluoromethoxy Naphthalenes : Research by Schlosser and Castagnetti (2001) demonstrated the synthesis of 1- and 2-(trifluoromethoxy)naphthalenes using 1-bromo-2-(trifluoromethoxy)benzene and 1-bromo-3-(trifluoromethoxy)benzene, highlighting a pathway to generate 1,2-dehydro-3-(trifluoromethoxy)benzene (Schlosser & Castagnetti, 2001).
- Generation of Trifluoromethoxy Anions for SN2 Reactions : Duran-Camacho et al. (2021) developed an isolable pyridinium trifluoromethoxide salt from the reaction of 4-dimethylaminopyridine with 2,4-dinitro(trifluoromethoxy)benzene, useful for SN2 reactions to form trifluoromethyl ethers (Duran-Camacho et al., 2021).
Material Science and Engineering
- Development of Soluble Polyimides : Qiu et al. (2006) synthesized organosoluble polyimides using isomeric ditrifluoromethyl substituted 1,4-bis(4-aminophenoxy)benzene, demonstrating their applications in producing flexible, transparent, and thermally stable materials (Qiu et al., 2006).
Chemistry of Halogenated Compounds
- Halogenation Studies : Herkes (1977) explored the controlled chlorination of trifluoromethoxybenzene, producing various chlorinated derivatives, indicating the chemical reactivity and potential for further derivative synthesis (Herkes, 1977).
Chemosensors Development
- Fluorescent Receptor for Metal Ion Recognition : Pawar et al. (2015) developed a chemosensor molecule using benzene-1,2-diamine structure for dual Ni2+ and Cu2+ recognition, illustrating the utility of benzene-1,2-diamine derivatives in sensing technologies (Pawar et al., 2015).
Safety and Hazards
Mechanism of Action
Target of Action
3-(Trifluoromethoxy)benzene-1,2-diamine is a fluorinated organic building block . It has been used in the synthesis of cysteine protease inhibitors as neurodegenerative drug targets , and inhibitors of S100 – a family of calcium-binding proteins as a therapeutic target to treat inflammatory and autoimmune disorders .
Mode of Action
Given its use in the synthesis of cysteine protease inhibitors and inhibitors of s100, it can be inferred that it interacts with these targets to exert its effects .
Biochemical Pathways
Cysteine proteases and s100 proteins are involved in various biological processes, including inflammation, apoptosis, and calcium signaling . Therefore, compounds that inhibit these proteins could potentially affect these pathways.
Result of Action
The molecular and cellular effects of 3-(Trifluoromethoxy)benzene-1,2-diamine’s action would depend on the specific context of its use, such as the type of cells or tissues involved and the nature of the disease or condition being treated. Given its role in the synthesis of inhibitors for cysteine proteases and S100 proteins , it may contribute to the regulation of processes such as inflammation and calcium signaling.
Action Environment
For safety, it is recommended to store the compound at 2-8°C and handle it in a well-ventilated area .
properties
IUPAC Name |
3-(trifluoromethoxy)benzene-1,2-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O/c8-7(9,10)13-5-3-1-2-4(11)6(5)12/h1-3H,11-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGRRQMLGFKOEAE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(F)(F)F)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





